N-[4-(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)benzyloxycarbonyloxy]succinimide N-[4-(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)benzyloxycarbonyloxy]succinimide
Brand Name: Vulcanchem
CAS No.: 825635-46-9
VCID: VC8171281
InChI: InChI=1S/C18H14F9NO5/c19-15(20,16(21,22)17(23,24)18(25,26)27)8-7-10-1-3-11(4-2-10)9-32-14(31)33-28-12(29)5-6-13(28)30/h1-4H,5-9H2
SMILES: C1CC(=O)N(C1=O)OC(=O)OCC2=CC=C(C=C2)CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Molecular Formula: C18H14F9NO5
Molecular Weight: 495.3 g/mol

N-[4-(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)benzyloxycarbonyloxy]succinimide

CAS No.: 825635-46-9

Cat. No.: VC8171281

Molecular Formula: C18H14F9NO5

Molecular Weight: 495.3 g/mol

* For research use only. Not for human or veterinary use.

N-[4-(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)benzyloxycarbonyloxy]succinimide - 825635-46-9

Specification

CAS No. 825635-46-9
Molecular Formula C18H14F9NO5
Molecular Weight 495.3 g/mol
IUPAC Name (2,5-dioxopyrrolidin-1-yl) [4-(3,3,4,4,5,5,6,6,6-nonafluorohexyl)phenyl]methyl carbonate
Standard InChI InChI=1S/C18H14F9NO5/c19-15(20,16(21,22)17(23,24)18(25,26)27)8-7-10-1-3-11(4-2-10)9-32-14(31)33-28-12(29)5-6-13(28)30/h1-4H,5-9H2
Standard InChI Key ZCRHOADSHVJCKU-UHFFFAOYSA-N
SMILES C1CC(=O)N(C1=O)OC(=O)OCC2=CC=C(C=C2)CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Canonical SMILES C1CC(=O)N(C1=O)OC(=O)OCC2=CC=C(C=C2)CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Composition and Formula

The compound’s molecular formula is C₁₈H₁₄F₉NO₅, reflecting an 18-carbon backbone with nine fluorine atoms concentrated in the nonafluorohexyl moiety . The succinimide core (C₄H₃NO₂) is linked via a carbonate ester to a benzyl group, which itself is substituted at the para position with the fluorinated chain. This arrangement is captured in the SMILES notation:
C1CC(=O)N(C1=O)OC(=O)OCC2=CC=C(C=C2)CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F .

Crystallographic and Stereochemical Considerations

While single-crystal X-ray data for this specific derivative remain unpublished, structural analogs such as N-(benzyloxycarbonyloxy)succinimide (CAS 13139-17-8) exhibit planar succinimide rings with torsional angles ≤5° between adjacent carbonyl groups . The nonafluorohexyl chain likely adopts a helical conformation due to steric and electronic repulsion between fluorine atoms, a common feature in perfluoroalkylated aromatics .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of this compound is inferred to follow a multi-step protocol:

  • Fluoroalkylation of Benzyl Alcohol: 4-(Nonafluorohexyl)benzyl alcohol is prepared via Ullmann coupling or radical addition of perfluorohexyl iodide to 4-vinylbenzyl alcohol .

  • Carbonate Formation: Reaction with phosgene or triphosgene yields the corresponding chloroformate intermediate.

  • Succinimide Conjugation: Condensation with N-hydroxysuccinimide in the presence of a base (e.g., triethylamine) forms the final product .

Purification and Characterization

Purification typically involves column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization from acetone/water mixtures . Purity is confirmed via HPLC (>97.5%) and ¹⁹F NMR spectroscopy, with characteristic CF₂/CF₃ signals at δ -80 to -125 ppm .

Physicochemical Properties

Spectroscopic Profiles

TechniqueKey Features
IR (ATR)ν(C=O) 1780 cm⁻¹ (succinimide), 1745 cm⁻¹ (carbonate), ν(C-F) 1150–1250 cm⁻¹
¹H NMRδ 7.4–7.2 ppm (benzyl aromatic), δ 4.5 ppm (OCH₂), δ 2.8 ppm (succinimide)
¹³C NMRδ 168 ppm (succinimide C=O), δ 155 ppm (carbonate C=O), δ 120–140 ppm (CF₃)

Functional Applications

Peptide and Protein Modification

As a fluorinated analog of Z-OSu (benzyloxycarbonyloxysuccinimide), this compound serves as an N-protecting group in peptide synthesis. The nonafluorohexyl chain enhances:

  • Lipophilicity: Facilitates membrane permeability in bioactive peptides .

  • Metabolic Stability: Fluorine’s inductive effect reduces susceptibility to enzymatic cleavage .

  • Solubility in Fluorous Media: Enables phase-tagging strategies for parallel synthesis .

Surface Functionalization

The compound’s ability to form stable carbonate linkages makes it suitable for modifying hydroxyl-rich surfaces (e.g., cellulose, silica). Applications include:

  • Antifouling Coatings: Fluorinated layers reduce protein adhesion in biomedical devices .

  • Chromatographic Phases: Perfluoroalkylated stationary phases for reversed-phase HPLC .

SupplierPurityPackagingPrice (USD)Lead Time
Santa Cruz Biotechnology≥97%1 g$173.908–12 weeks
Aladdin Scientific≥98%1 g$180.0012–16 weeks

Future Research Directions

  • Catalytic Asymmetric Modifications: Exploring chiral catalysts to synthesize enantiopure fluorinated derivatives.

  • Bioconjugation Studies: Assessing stability in physiological buffers for drug delivery applications.

  • Environmental Impact: Investigating the biodegradation of perfluoroalkyl succinimides under aerobic/anaerobic conditions.

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